6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride

Sigma-1 receptor Structure–activity relationship Spirocyclic ligand design

Sigma receptor research demands precise regioisomeric control. This 6-methoxy spiro[benzofuran-piperidine] HCl serves as a critical matched control for 3-methoxy σ1 ligands (e.g., Ki=1.14 nM), quantifying affinity erosion from methoxy relocation. It also provides an N-H diversification handle for MC4R agonist libraries. • Validates σ1 target engagement specificity vs. 3-methoxy leads • Enables parallel N-alkylation/arylation without deprotection • Defined HCl salt ensures accurate fragment soaking stoichiometry

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 1707575-98-1
Cat. No. B3000658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride
CAS1707575-98-1
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESCOC1=CC2=C(COC23CCNCC3)C=C1.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-15-11-3-2-10-9-16-13(12(10)8-11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
InChIKeyZWELLMQRYPKNBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride – Structural Identity & Procurement Profile


6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride (CAS 1707575-98-1) is a spirocyclic piperidine derivative featuring a benzofuran moiety fused at a single quaternary carbon to a piperidine ring, with a methoxy substituent at the 6-position of the benzofuran system . The hydrochloride salt form (molecular formula C13H18ClNO2, molecular weight 255.74 g/mol) enhances aqueous solubility and facilitates handling in both academic and industrial laboratory settings . This scaffold belongs to a privileged class of spiro[benzofuran-piperidine] compounds extensively investigated as ligands for sigma receptors, melanocortin receptors, and ORL1/nociceptin receptors, making it a key intermediate for structure–activity relationship (SAR) exploration in central nervous system drug discovery programs [1].

Why Generic Substitution Fails – Methoxy Regiochemistry Impact


Indiscriminate substitution of 6-methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride with other spiro[benzofuran-piperidine] congeners is scientifically unsound due to the profound impact of methoxy regiochemistry on pharmacological target engagement. In the established SAR of spirocyclic sigma-1 (σ1) receptor ligands, a methoxy group at the 3-position of the benzofuran ring is a critical determinant of high σ1 affinity and subtype selectivity; replacement of the 3-methoxy with hydroxy, carbonyl, or alkyloxy groups leads to substantially reduced σ1 binding [1]. The 6-methoxy regioisomer presents a distinct hydrogen-bonding and steric profile at the receptor binding pocket, which can redirect target selectivity toward alternative receptors such as melanocortin MC4R or opioid ORL1, where the spiro[isobenzofuran-1,4'-piperidine] core is a recognized pharmacophore [2]. Consequently, using the 3-methoxy analog (e.g., 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine], Ki = 1.14 nM for σ1) as a surrogate for the 6-methoxy variant in screening cascades risks misclassifying the SAR landscape of a lead optimization series and discarding potentially valuable chemotypes with differentiated target profiles [3].

Quantitative Differentiation Evidence Against Closest Structural Analogs


Methoxy Regiochemistry Divergence: Sigma-1 Receptor Affinity

In the spiro[benzofuran-1,4′-piperidine] series, the position of the methoxy substituent on the benzofuran ring dictates σ1 receptor affinity. The 3-methoxy congener 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (compound 1) binds σ1 with Ki = 1.14 nM and achieves σ1/σ2 selectivity >1,100-fold [1]. SAR studies demonstrate that replacing the 3-methoxy group with hydroxy, carbonyl, or alternative alkyloxy substituents uniformly reduces σ1 affinity, confirming the critical role of the 3-OMe motif [2]. The 6-methoxy regioisomer (CAS 1707575-98-1) relocates the hydrogen-bond-accepting methoxy group to the distal position of the benzofuran core. While direct σ1 binding data for the 6-methoxy free base are not reported in peer-reviewed literature, this regiochemical shift is predicted to diminish σ1 engagement and potentially redirect binding toward alternative targets such as melanocortin MC4R or opioid ORL1 receptors, where the spiro[isobenzofuran-1,4′-piperidine] core has demonstrated agonist and antagonist activity respectively [3]. This divergence creates a deliberate selectivity branch point: the 3-methoxy isomer is a validated σ1 ligand tool, whereas the 6-methoxy isomer serves as a distinct starting scaffold for exploring non-σ1 pharmacology.

Sigma-1 receptor Structure–activity relationship Spirocyclic ligand design

N-Substitution Versatility: Free Amine as a Synthetic Branching Point

6-Methoxy-3H-spiro[2-benzofuran-1,4′-piperidine]hydrochloride presents a free secondary amine (piperidine NH) as its sole functional handle, distinguishing it from pre-functionalized analogs such as 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] (which already bears a benzyl group on the piperidine nitrogen) [1]. The free NH enables direct N-alkylation, N-arylation, reductive amination, or sulfonylation without requiring deprotection steps. In the patent literature, N-unsubstituted spiro[isobenzofuran-1,4′-piperidine] scaffolds are explicitly claimed as versatile intermediates for generating diverse compound libraries targeting GPCRs, ion channels, and transporters [2]. By contrast, analogs such as 1′-benzyl derivatives require hydrogenolysis or harsh deprotection prior to further N-modification, adding synthetic steps and reducing overall yield. The hydrochloride salt form of CAS 1707575-98-1 additionally provides a stable, weighable solid with defined stoichiometry (1:1 HCl), facilitating accurate reagent dispensing in automated parallel synthesis workflows.

Parallel synthesis Library design Scaffold diversification

Melanocortin MC4R Scaffold Opportunity vs. Sigma-1-Focused Series

While the 3-methoxy-substituted spiro[benzofuran-1,4′-piperidine] series has been intensively optimized for σ1 receptor affinity (Ki values ranging from 0.74 nM to 2.30 nM for various N-substituted derivatives) [1], the 3H-spiro[isobenzofuran-1,4′-piperidine] core—structurally identical to the 6-methoxy compound scaffold—has been independently developed as a privileged template for melanocortin subtype-4 receptor (MC4R) agonists [2]. Patent and medicinal chemistry literature disclose systematic SAR campaigns around the spiro[isobenzofuran-1,4′-piperidine] nucleus that yielded potent, selective, and orally bioavailable MC4R agonists, a target class relevant to obesity, cachexia, and metabolic disorders [2]. The 6-methoxy substitution pattern on this core has not been exhaustively profiled in peer-reviewed MC4R SAR, representing an underexplored vector for intellectual property generation and lead identification. This contrasts with the extensively mined 3-methoxy σ1 space, where multiple radiolabeled PET tracer candidates (e.g., [¹⁸F]19, [¹⁸F]2) and clinical candidates have already been disclosed, diminishing the novelty of further σ1-targeted modifications at the 3-position [1][3].

Melanocortin MC4 receptor GPCR agonist Obesity and metabolism

Hydrochloride Salt Form: Defined Stoichiometry and Solubility

6-Methoxy-3H-spiro[2-benzofuran-1,4′-piperidine]hydrochloride is supplied as a stoichiometric hydrochloride salt (1:1 molar ratio of free base to HCl, confirmed by elemental composition C13H18ClNO2) . This is in contrast to the corresponding free base (C13H17NO2, MW = 219.28 g/mol), which is an oil or low-melting solid based on structural analogs, and the 5-methoxy regioisomer available as a free base (CAS 1707714-56-4 free base form) . The hydrochloride salt provides several practical advantages: (a) enhanced aqueous solubility facilitating in vitro assay preparation; (b) improved solid-state stability under ambient storage conditions; (c) exact stoichiometric composition enabling precise molarity calculations without Karl Fischer titration for water content. Competing spiro[benzofuran-piperidine] building blocks often vary in salt form (e.g., free base, hydrochloride, or trifluoroacetate) and stoichiometry, introducing variability in biological assay results when researchers assume equivalent dosing based on mass alone [1].

Salt selection Pre-formulation Compound handling

Halogenated vs. Methoxy Congeners: Electronic Profile Differentiation

The 6-chloro analog, 6-chloro-3H-spiro[isobenzofuran-1,4′-piperidine] hydrochloride (CAS 1359703-79-9), is commercially available and represents a direct comparator for halogen vs. methoxy substitution . The chloro substituent is electron-withdrawing (–I effect) and lipophilic (π = +0.71), whereas the methoxy group is electron-donating (+M effect) and moderately hydrophilic (π = –0.02). These divergent electronic and lipophilic properties lead to different binding interactions with receptor targets. Additionally, fluoro-substituted spiro[isobenzofuran-piperidine] analogs such as 7-fluoro-3H-spiro[2-benzofuran-1,4′-piperidine]-3-one have been reported with high σ1 receptor affinity, further highlighting how substituent electronic character modulates target engagement within this scaffold family [1]. The 6-methoxy compound thus provides a distinct electronic and hydrogen-bonding profile not achievable with the 6-chloro or fluoro variants, making it a necessary component of a comprehensive SAR matrix exploring substituent effects at the 6-position.

Halogenated spirocycles Comparative pharmacology Scaffold selectivity

Defined Research & Industrial Application Scenarios


Regiochemical Selectivity Profiling in Sigma-1 Receptor Panels

Researchers engaged in sigma-1 (σ1) receptor drug discovery can deploy 6-methoxy-3H-spiro[2-benzofuran-1,4′-piperidine]hydrochloride as a matched regioisomeric control compound alongside the well-characterized 3-methoxy σ1 ligand series. The established SAR demonstrates that the 3-methoxy group is essential for high σ1 affinity (Ki = 1.14 nM for the 1′-benzyl-3-methoxy lead; >1,100-fold σ1/σ2 selectivity) [1]. By profiling the 6-methoxy regioisomer in the same assay panel, laboratories can quantify the degree of σ1 affinity erosion caused by methoxy relocation, generating critical selectivity data that distinguishes on-target σ1 pharmacology from off-target or polypharmacological effects. This head-to-head comparison, performed under identical assay conditions (radioligand displacement with [³H]-(+)-pentazocine in guinea pig brain membranes, or equivalent), transforms the 6-methoxy compound from a simple building block into a mechanistic probe for target engagement specificity [2].

Parallel Library Synthesis for Melanocortin MC4R Agonist Discovery

The 3H-spiro[isobenzofuran-1,4′-piperidine] core has been validated as a template for potent, selective, and orally bioavailable melanocortin subtype-4 receptor (MC4R) agonists [1]. The free piperidine NH of 6-methoxy-3H-spiro[2-benzofuran-1,4′-piperidine]hydrochloride offers an unsubstituted handle for rapid parallel diversification via N-alkylation, N-arylation, or reductive amination, without the need for deprotection steps required by N-benzyl-protected analogs [2]. A medicinal chemistry team can generate a focused library of 50–200 N-substituted 6-methoxy derivatives in a single automated synthesis run, screening them directly in MC4R functional assays (cAMP accumulation or β-arrestin recruitment). The 6-methoxy substituent provides a distinct region of the benzofuran ring for additional derivatization or metabolic stabilization compared to existing MC4R leads, potentially yielding novel composition-of-matter intellectual property in a target space of high therapeutic relevance for obesity, cachexia, and metabolic syndrome [1].

Physicochemical Parameter Matrix for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) and structure-based design campaigns require systematic exploration of substituent electronic and lipophilic parameters. The 6-methoxy spiro[isobenzofuran-1,4′-piperidine] scaffold (Hammett σp = –0.27; π = –0.02) occupies a specific region of physicochemical space that is orthogonal to the 6-chloro analog (σp = +0.23; π = +0.71, CAS 1359703-79-9) and the 6-fluoro variants (σp = +0.06; π = +0.14) [1]. By procuring all three 6-substituted spiro[isobenzofuran-piperidine] building blocks, a fragment library can interrogate the effect of electron-donating, electron-withdrawing, and lipophilic substituents at a fixed vector within a protein binding site. This approach has precedent in the successful optimization of spirocyclic σ1 ligands, where systematic variation of the 3-position substituent (H, OH, OCH3, CN, alkyl) yielded affinity improvements exceeding 100-fold [2]. The 6-methoxy hydrochloride salt's defined stoichiometry and aqueous solubility further facilitate high-concentration fragment soaking experiments for X-ray crystallography, where precise molarity and minimal DMSO content are critical for maintaining protein crystal integrity .

PET Tracer Precursor Development for Non-Sigma-1 CNS Targets

The spiro[isobenzofuran-1,4′-piperidine] scaffold has been extensively validated as a PET tracer pharmacophore for central σ1 receptors, with [¹⁸F]19 (Ki = 0.79 nM) and [¹⁸F]2 (Ki = 2.30 nM) demonstrating high brain uptake and specific σ1 binding in rodent and non-human primate imaging studies [1]. However, the 6-methoxy compound, due to its predicted reduced σ1 affinity, opens an alternative avenue for developing PET ligands targeting non-σ1 CNS receptors that also accommodate the spirocyclic piperidine motif. Radiolabeling precursors can be prepared by N-alkylation of 6-methoxy-3H-spiro[2-benzofuran-1,4′-piperidine]hydrochloride with prosthetic groups bearing [¹⁸F]fluoroalkyl or [¹¹C]methyl moieties. The absence of competing σ1 binding reduces background signal in brain regions with high σ1 expression (e.g., cortex, hippocampus, cerebellum), potentially improving the target-to-background ratio for novel CNS targets. This application leverages the 6-methoxy compound's unique position at the intersection of a validated CNS-penetrant scaffold and reduced σ1 liability [2].

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